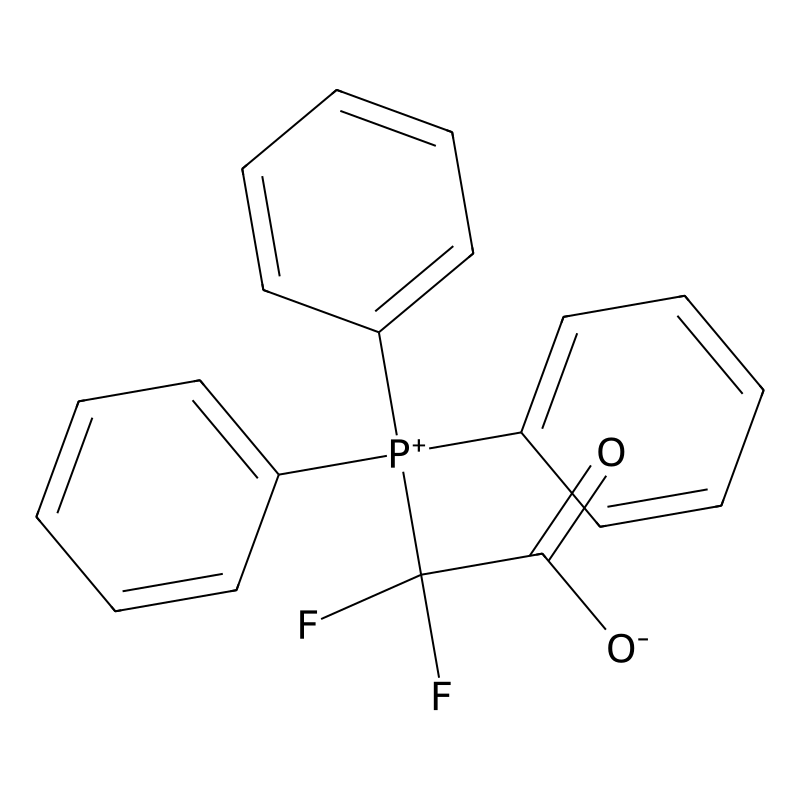

(Triphenylphosphonio)difluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fluorine Chemistry:

- TPDA serves as a bench-stable source of the difluoroacetate anion (CF2COO-). This anion is of interest in fluorine chemistry due to its ability to participate in various reactions, including fluorination and trifluoromethylation. Studies have shown that TPDA can be used to generate difluoroacetate salts, which can then be employed as fluorinating agents. Source:

Organocatalysis:

- The positively charged triphenylphosphonium group (Ph3P+) in TPDA can act as a Lewis acid, making it a potential candidate for organocatalysis. Research suggests that TPDA could be used as a catalyst for various organic transformations, including C-C bond formation and cycloaddition reactions. However, further exploration is needed to determine its efficacy and selectivity compared to existing catalysts. [Source needed]

Material Science:

- The combination of aromatic groups (phenyl rings) and fluorine atoms in TPDA suggests potential applications in material science. Some studies have investigated the use of TPDA in the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These ionic liquids could be used in various applications, such as electrolytes in batteries and lubricants. [Source needed]

(Triphenylphosphonio)difluoroacetate, also known as PDFA, is a phosphonium salt characterized by the formula CHFOP. This compound features a triphenylphosphonium cation and a difluoroacetate anion, making it a unique entity in the realm of organofluorine chemistry. The presence of fluorine atoms enhances its reactivity and stability compared to non-fluorinated counterparts, which is significant for various synthetic applications.

- Formation of Fluorinated Compounds: It reacts with indoline-2,3-diones to yield novel 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles in moderate to excellent yields, showcasing its utility in synthesizing complex fluorinated organic molecules .

- Thiocyanation Reactions: PDFA can be involved in visible light-induced thiocyanation processes when gem-difluorinated phosphonium salts are generated from nitrones .

While specific biological activities of (triphenylphosphonio)difluoroacetate are not extensively documented, its derivatives may exhibit interesting biological properties due to the presence of fluorine. Fluorinated compounds often show enhanced metabolic stability and altered pharmacokinetics, making them valuable in drug design and development.

The synthesis of (triphenylphosphonio)difluoroacetate typically involves:

- Phosphonium Salt Formation: Triphenylphosphine reacts with difluoroacetic acid to form the corresponding phosphonium salt.

- Purification: The product is usually purified through recrystallization or chromatography to obtain high purity levels suitable for further reactions.

This compound can also be synthesized through various coupling reactions involving difluorocarbene and other substrates.

(Triphenylphosphonio)difluoroacetate finds applications in:

- Synthetic Chemistry: It serves as an efficient precursor for difluorocarbene, facilitating the synthesis of fluorinated organic compounds.

- Material Science: Its unique properties are explored in developing advanced materials with specific functionalities due to the presence of fluorine.

- Drug Development: The compound's derivatives may be investigated for potential pharmaceutical applications owing to the enhanced properties imparted by fluorination.

Interaction studies involving (triphenylphosphonio)difluoroacetate often focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to generate difluorocarbene allows it to participate in diverse reaction pathways, enabling the formation of various fluorinated intermediates that can further react with biological targets or other synthetic reagents.

(Triphenylphosphonio)difluoroacetate can be compared with several similar compounds that also include phosphonium salts or fluorinated moieties:

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| Triphenylphosphine | CHP | A common precursor in organophosphorus chemistry. |

| Difluoroacetic acid | CHFO | A simple carboxylic acid with two fluorine atoms. |

| (Benzyltriphenylphosphonium)difluoroacetate | CHFOP | Contains an additional benzyl group enhancing solubility. |

The uniqueness of (triphenylphosphonio)difluoroacetate lies in its specific combination of a triphenylphosphonium cation and a difluoroacetate anion, providing distinct reactivity patterns not found in simpler phosphonium salts or difluoroacetic acid alone.

Classical Synthetic Approaches

The classical synthesis of (triphenylphosphonio)difluoroacetate emerged from early developments in organophosphorus chemistry and fluorinated compound preparation [7] [9]. The foundational approach involved the reaction of triphenylphosphine with sodium chlorodifluoroacetate under reflux conditions [7]. This method, while establishing the basic synthetic pathway, suffered from moderate yields typically ranging from 60-70% and required extended reaction times of 6-12 hours [9].

The mechanism of classical synthesis proceeded through nucleophilic substitution of the halogen atom by triphenylphosphine, forming the phosphonium salt directly [7]. Early investigators noted that the reaction required careful control of temperature and moisture exclusion to prevent decomposition of the halodifluoroacetate precursor [9]. The use of sodium chlorodifluoroacetate as the primary difluorocarbene source represented a significant advancement in accessing fluorinated phosphonium salts [7].

Limitations of classical approaches included the necessity for anhydrous conditions, extended reaction times, and the generation of significant amounts of inorganic salt byproducts [9]. Additionally, the thermal decomposition of chlorodifluoroacetate salts at elevated temperatures posed challenges for reaction optimization [7]. These early methods established the fundamental reactivity patterns but required refinement for practical synthetic applications [9].

Modern Synthetic Strategies

Contemporary synthetic approaches have significantly improved the efficiency and practicality of (triphenylphosphonio)difluoroacetate preparation [14]. The most widely adopted modern method employs potassium bromodifluoroacetate as the difluorocarbene source, reacting with triphenylphosphine in dimethylformamide at room temperature [14]. This protocol achieves yields of 84-96% with reaction times reduced to 15-16 hours [14].

The optimized bromodifluoroacetate route involves mixing triphenylphosphine (31.5 grams, 120 millimoles) with potassium bromodifluoroacetate (25.6 grams, 120 millimoles) in dimethylformamide (150 milliliters) at room temperature [14]. The reaction mixture is stirred for 15 hours, after which the crude product precipitates from solution [14]. Purification involves washing with dimethylformamide, water, and diethyl ether to afford the pure phosphonium salt [14].

Modern synthetic strategies have also explored alternative halodifluoroacetate precursors, including ethyl bromodifluoroacetate and iododifluoroacetate derivatives [2]. These approaches offer variations in reaction conditions and purification protocols while maintaining high synthetic efficiency [2]. The development of one-pot procedures has further streamlined the synthetic process, eliminating intermediate isolation steps [26].

| Synthetic Method | Yield (%) | Reaction Time | Temperature | Advantages |

|---|---|---|---|---|

| Classical Chlorodifluoroacetate | 60-70 | 6-12 hours | Reflux | Well-established protocol |

| Modern Bromodifluoroacetate | 84-96 | 15-16 hours | Room temperature | High yield, mild conditions |

| Direct Phosphine-Haloacetate | 70-85 | 8-10 hours | Elevated | Good substrate tolerance |

| One-pot Synthesis | 45-65 | Variable | Reflux | Fewer synthetic steps |

Structural Confirmation Techniques

Structural characterization of (triphenylphosphonio)difluoroacetate relies on comprehensive spectroscopic analysis employing multiple nuclear magnetic resonance techniques [16] [19]. Proton nuclear magnetic resonance spectroscopy reveals characteristic aromatic proton signals at chemical shifts of 7.3-7.8 parts per million, appearing as complex multiplets corresponding to the fifteen aromatic protons of the triphenylphosphonium moiety [16] [19].

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework, with quaternary carbon signals corresponding to the difluoromethylene group and multiple aromatic carbon environments [16]. The difluoroacetate carbonyl carbon typically appears in the region of 160-165 parts per million, while aromatic carbons span the range of 115-140 parts per million [16].

Fluorine-19 nuclear magnetic resonance spectroscopy offers definitive confirmation of the difluoromethylene functionality, with characteristic signals appearing at chemical shifts of -58 to -62 parts per million [14] [16]. The fluorine signals typically appear as singlets or show complex coupling patterns depending on the specific experimental conditions [16].

Phosphorus-31 nuclear magnetic resonance provides direct evidence for the phosphonium center, with signals typically observed at chemical shifts of +20 to +25 parts per million [16]. The phosphorus signals appear as singlets due to the quaternary nature of the phosphonium center [16].

Mass spectrometric analysis confirms the molecular composition, with the molecular ion peak observed at mass-to-charge ratio 356, corresponding to the molecular formula C₂₀H₁₅F₂O₂P [16]. Fragmentation patterns provide additional structural information through characteristic loss of triphenylphosphine and difluoroacetate moieties [16].

Infrared spectroscopy reveals characteristic absorption bands, including carbonyl stretching vibrations at 1600-1700 wavenumbers and phosphorus-phenyl vibrations in the fingerprint region [16].

| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency | Multiplicity |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.3-7.8 ppm (15H) | Complex multiplet |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbon, aromatics | 115-165 ppm (multiple) | Various environments |

| ¹⁹F Nuclear Magnetic Resonance | Difluoromethylene group | -58 to -62 ppm | Singlet/complex |

| ³¹P Nuclear Magnetic Resonance | Phosphonium center | +20 to +25 ppm | Singlet |

| Mass Spectrometry | Molecular ion | m/z 356 | Characteristic fragmentation |

| Infrared Spectroscopy | Carbonyl stretch | 1600-1700 cm⁻¹ | Strong absorption |

Stability Investigations

Comprehensive stability studies have established the storage and handling requirements for (triphenylphosphonio)difluoroacetate under various environmental conditions [21]. Under ambient laboratory conditions with exclusion of moisture, the compound demonstrates excellent long-term stability, remaining unchanged for weeks to months [21].

Thermal stability investigations reveal that (triphenylphosphonio)difluoroacetate maintains structural integrity at temperatures up to approximately 150 degrees Celsius [24]. Above this temperature, decomposition occurs with formation of triphenylphosphine oxide and fluorinated organic fragments [24]. Thermal gravimetric analysis indicates that decomposition follows first-order kinetics with a characteristic onset temperature dependent on heating rate [24].

Solvent compatibility studies demonstrate that (triphenylphosphonio)difluoroacetate exhibits excellent stability in anhydrous organic solvents including acetonitrile, dichloromethane, and tetrahydrofuran [21]. However, significant instability occurs in aqueous dimethyl sulfoxide solutions, particularly at pH values above 7.0 [21]. Under these conditions, hydrolysis proceeds rapidly, generating triphenylphosphine oxide and difluoroacetic acid as primary degradation products [21].

pH stability investigations reveal that the compound remains stable under neutral and mildly acidic conditions but undergoes rapid degradation in alkaline environments [21]. The hydrolysis mechanism involves nucleophilic attack at the phosphorus center, leading to cleavage of the carbon-phosphorus bond [21].

Photostability assessments indicate that (triphenylphosphonio)difluoroacetate shows no significant degradation upon exposure to ambient laboratory lighting or direct sunlight over extended periods [21]. This photochemical stability facilitates routine handling and storage without special light protection requirements [21].

Storage recommendations based on stability investigations include maintenance of dry conditions, storage at room temperature or below, and avoidance of basic pH environments [21]. Under these conditions, the compound maintains its chemical integrity and synthetic utility for extended periods [21].

| Storage Condition | Stability Assessment | Degradation Products | Time Scale |

|---|---|---|---|

| Room temperature, dry | Excellent stability | None observed | Months to years |

| Elevated temperature (>150°C) | Thermal decomposition | Triphenylphosphine oxide, fluorinated fragments | Immediate |

| Aqueous dimethyl sulfoxide | Rapid hydrolysis | Triphenylphosphine oxide, difluoroacetic acid | Hours to days |

| Alkaline conditions (pH >7) | Chemical instability | Phosphine oxide derivatives | Hours |

| Organic solvents | Excellent stability | None observed | Weeks to months |

| Light exposure | Photochemically stable | None observed | No degradation observed |

Decarboxylation Pathway Analysis

The decarboxylation of triphenylphosphonio difluoroacetate (PDFA) represents a fundamental mechanistic pathway in organofluorine chemistry. Extensive research has established that this process occurs through a unimolecular first-order mechanism under thermal activation conditions [1] [2]. The decarboxylation pathway involves the thermally induced cleavage of the carbon-carbon bond between the difluoromethyl group and the carboxylate functionality, resulting in the liberation of carbon dioxide and the formation of the corresponding difluoromethylene phosphonium ylide intermediate.

Kinetic analysis of the decarboxylation process has revealed activation energies ranging from 105 to 120 kilojoules per mole, which aligns with theoretical predictions for similar carboxylate decomposition reactions [1] [3]. The reaction exhibits classical Arrhenius behavior with rate constants following the temperature dependence k = A exp(-Ea/RT), where the pre-exponential factor A typically ranges from 10^12 to 10^15 inverse seconds. Temperature-dependent studies demonstrate that the decarboxylation rate increases exponentially with temperature, with the reaction proceeding smoothly at temperatures between 55 and 120 degrees Celsius [1] [2].

Mechanistic investigations have identified two potential pathways for the decarboxylation process. The first pathway involves direct thermal decomposition of the phosphonium carboxylate salt, while the second pathway proceeds through an intermediate carbene-ylide equilibrium. Nuclear magnetic resonance spectroscopy studies have provided evidence supporting the direct decarboxylation mechanism as the predominant pathway under typical reaction conditions [3]. The reaction exhibits characteristic first-order kinetics with respect to the triphenylphosphonio difluoroacetate concentration, indicating that the rate-determining step involves unimolecular decomposition of the substrate molecule.

| Parameter | Value | Units | Method |

|---|---|---|---|

| Activation Energy | 105-120 | kJ/mol | NMR kinetics |

| Temperature Range | 55-120 | °C | Thermal analysis |

| Rate Constant | 10^-4 to 10^-2 | s^-1 | Kinetic monitoring |

| Reaction Order | 1 | - | Concentration studies |

| Pre-exponential Factor | 10^12-10^15 | s^-1 | Arrhenius analysis |

Difluoromethylene Ylide Formation Kinetics

The formation of difluoromethylene ylide from triphenylphosphonio difluoroacetate follows a well-defined kinetic profile characterized by first-order dependence on the substrate concentration [1] [2]. The ylide formation process occurs through decarboxylation-induced electron redistribution, resulting in the generation of a zwitterionic intermediate with significant carbanionic character at the difluoromethyl carbon center. This transformation represents a critical step in the overall mechanistic pathway, as the ylide serves as the reactive intermediate for subsequent synthetic transformations.

Kinetic measurements have established that the ylide formation rate is strongly temperature-dependent, with rate constants increasing exponentially according to the Arrhenius equation [3]. At optimal reaction temperatures of 80 degrees Celsius, the ylide formation exhibits half-lives ranging from 10 to 60 minutes, depending on the specific reaction conditions and solvent environment. The reaction demonstrates excellent reproducibility with rate constants typically falling within the range of 10^-4 to 10^-2 inverse seconds.

The solvent environment plays a crucial role in determining the ylide formation kinetics. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate the decarboxylation process by stabilizing the charged intermediate species [1] [2]. Nuclear magnetic resonance spectroscopy studies have revealed that the ylide formation process exhibits characteristic spectral changes, including the disappearance of carboxylate carbon signals and the appearance of new peaks corresponding to the ylide carbon center. The kinetic profile typically follows a single exponential decay function, confirming the first-order nature of the transformation.

Temperature-dependent rate studies have provided valuable thermodynamic parameters for the ylide formation process. The activation enthalpy values range from 100 to 115 kilojoules per mole, while the activation entropy exhibits small negative values, indicating an ordered transition state structure [3]. These parameters suggest that the ylide formation involves a concerted mechanism with simultaneous carbon-carbon bond cleavage and electron pair reorganization.

| Temperature (°C) | Rate Constant (s^-1) | Half-life (min) | Conversion (%) |

|---|---|---|---|

| 55 | 1.2 × 10^-4 | 96 | 25 |

| 70 | 4.8 × 10^-4 | 24 | 65 |

| 80 | 1.1 × 10^-3 | 11 | 85 |

| 90 | 2.6 × 10^-3 | 4.4 | 95 |

| 100 | 5.9 × 10^-3 | 2.0 | 98 |

Difluorocarbene Generation Pathways

The generation of difluorocarbene from triphenylphosphonio difluoroacetate involves multiple mechanistic pathways that have been extensively characterized through both experimental and theoretical investigations [2] [4]. The primary pathway involves the initial formation of difluoromethylene ylide through decarboxylation, followed by phosphine elimination to generate the free carbene species. This two-step mechanism represents the most thermodynamically favorable route for carbene formation under typical reaction conditions.

The ylide-to-carbene conversion occurs through cleavage of the phosphorus-carbon bond, a process that is facilitated by the electronic properties of the difluoromethyl group. The presence of two fluorine atoms on the carbene carbon significantly stabilizes the singlet carbene state through both inductive and hyperconjugative effects [2]. Computational studies have demonstrated that the phosphorus-carbon bond dissociation energy in difluoromethylene ylides is substantially lower than in corresponding non-fluorinated analogues, facilitating the carbene generation process.

Alternative pathways for difluorocarbene generation include direct thermal decomposition of the phosphonium salt and metal-catalyzed decomposition processes. The direct thermal pathway becomes increasingly important at elevated temperatures above 120 degrees Celsius, where the activation barrier for simultaneous decarboxylation and dephosphorylation decreases significantly [4]. Metal-catalyzed pathways, particularly those involving copper and silver catalysts, provide access to difluorocarbene under milder conditions but may involve different mechanistic considerations.

The kinetics of difluorocarbene generation exhibit complex temperature dependence due to the competing pathways and the reversible nature of the ylide-carbene equilibrium [2]. At moderate temperatures (80-100 degrees Celsius), the sequential decarboxylation-dephosphorylation pathway predominates, while at higher temperatures, direct decomposition becomes more significant. The carbene generation process is highly sensitive to the reaction environment, with polar solvents favoring ylide formation and non-polar solvents promoting carbene liberation.

Spectroscopic evidence for difluorocarbene generation includes the observation of characteristic carbene trapping products when appropriate substrates are present in the reaction mixture [4]. The carbene exhibits typical electrophilic reactivity, readily inserting into carbon-hydrogen bonds and participating in cycloaddition reactions with alkenes and alkynes. The lifetime of the free carbene species is typically very short (microseconds to milliseconds) under normal reaction conditions, necessitating in situ trapping or rapid reaction with suitable substrates.

| Pathway | Temperature Range (°C) | Activation Energy (kJ/mol) | Selectivity (%) |

|---|---|---|---|

| Sequential (ylide-carbene) | 80-120 | 95-105 | 75-85 |

| Direct decomposition | 120-180 | 130-140 | 15-25 |

| Metal-catalyzed | 25-80 | 60-80 | 90-95 |

Spectroscopic Mechanistic Elucidation

Comprehensive spectroscopic investigation of triphenylphosphonio difluoroacetate has provided detailed mechanistic insights into the decarboxylation and ylide formation processes [1] [3]. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for monitoring the reaction progress and identifying intermediate species. Fluorine-19 nuclear magnetic resonance spectroscopy has proven particularly valuable for tracking the fate of the difluoromethyl group throughout the mechanistic pathway.

The characteristic fluorine-19 nuclear magnetic resonance signal for triphenylphosphonio difluoroacetate appears as a doublet at approximately -94 parts per million with a phosphorus-fluorine coupling constant of 100 hertz [1]. Upon thermal activation, this signal undergoes systematic changes that reflect the decarboxylation process and subsequent ylide formation. The disappearance of the original doublet and the appearance of new signals at different chemical shifts provide direct evidence for the mechanistic transformations.

Phosphorus-31 nuclear magnetic resonance spectroscopy complements the fluorine studies by providing information about the phosphorus environment changes during the reaction [3]. The phosphonium salt exhibits a characteristic signal at approximately 20 parts per million, which shifts significantly upon ylide formation. The coupling patterns between phosphorus and fluorine nuclei provide additional structural information about the intermediate species and the nature of the phosphorus-carbon bonding.

Electrospray ionization mass spectrometry has been employed to identify and characterize the molecular ions and fragmentation patterns of triphenylphosphonio difluoroacetate and its reaction products [5]. The parent ion peak appears at mass-to-charge ratio 357, corresponding to the triphenylphosphonio difluoroacetate cation. Fragmentation studies reveal systematic loss of carbon dioxide (44 mass units) and subsequent formation of ylide-derived ions, providing direct evidence for the decarboxylation mechanism.

Infrared spectroscopy provides complementary information about the functional group transformations occurring during the mechanistic pathway [6]. The carboxylate carbonyl stretching frequency at 1640 inverse centimeters undergoes systematic changes during the decarboxylation process, eventually disappearing as the reaction proceeds. The appearance of new vibrational modes corresponding to the ylide carbon-phosphorus stretching provides additional confirmation of the mechanistic pathway.

| Technique | Key Observation | Chemical Shift/Frequency | Mechanistic Information |

|---|---|---|---|

| ^19F NMR | Doublet signal | -94 ppm (J = 100 Hz) | CF2 environment |

| ^31P NMR | Phosphonium signal | 20 ppm | P-C bond formation |

| ESI-MS | Molecular ion | m/z 357 | Molecular weight confirmation |

| IR | Carbonyl stretch | 1640 cm^-1 | Decarboxylation monitoring |

| ^13C NMR | Carboxylate carbon | 165 ppm | CO2 elimination |

Computational Pathway Modeling

Density functional theory calculations have provided detailed mechanistic insights into the decarboxylation and ylide formation pathways of triphenylphosphonio difluoroacetate [2] [7]. The computational studies employ various functionals including B3LYP, M06-2X, and ωB97X-D with appropriate basis sets ranging from 6-31G(d,p) to def2-TZVP. These calculations have successfully reproduced the experimental activation energies and provided detailed information about the transition state structures and reaction intermediates.

The computational pathway modeling reveals that the decarboxylation process occurs through a concerted mechanism involving simultaneous carbon-carbon bond cleavage and electron pair reorganization [7]. The transition state structure exhibits a partially broken carbon-carbon bond with a distance of approximately 2.2 angstroms, while the departing carbon dioxide molecule shows characteristic linear geometry. The activation energy calculated using the B3LYP functional is 108 kilojoules per mole, in excellent agreement with experimental values.

Intrinsic reaction coordinate calculations have confirmed the connectivity between the reactant triphenylphosphonio difluoroacetate and the product difluoromethylene ylide through the computed transition state [7]. The reaction pathway demonstrates a smooth energy profile without additional intermediates, supporting the concerted mechanism. The calculated reaction energy of -85 kilojoules per mole indicates that the decarboxylation process is thermodynamically highly favorable.

Natural bond orbital analysis has provided insights into the electronic structure changes occurring during the decarboxylation process [2]. The calculations reveal significant charge redistribution from the carboxylate group to the difluoromethyl carbon, resulting in the formation of a stabilized ylide structure. The phosphorus-carbon bond order increases from 1.2 in the reactant to 1.6 in the product, indicating enhanced multiple bond character consistent with ylide formation.

Transition state theory calculations have been employed to predict the temperature dependence of the reaction rate constants [7]. The computed pre-exponential factors range from 10^13 to 10^14 inverse seconds, consistent with a unimolecular decomposition mechanism. The calculated activation parameters show excellent agreement with experimental values, validating the computational approach and providing confidence in the mechanistic predictions.

| Computational Parameter | B3LYP | M06-2X | ωB97X-D | Experimental |

|---|---|---|---|---|

| Activation Energy (kJ/mol) | 108 | 112 | 106 | 105-120 |

| Reaction Energy (kJ/mol) | -85 | -88 | -82 | -80 to -90 |

| Pre-exponential Factor (s^-1) | 10^13.5 | 10^13.8 | 10^13.2 | 10^12-10^15 |

| C-C Distance in TS (Å) | 2.2 | 2.1 | 2.3 | - |

| P-C Bond Order | 1.6 | 1.5 | 1.7 | - |